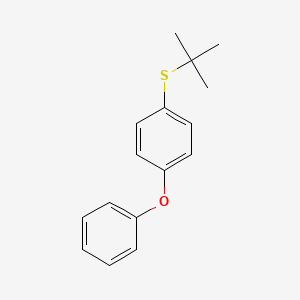

1-Tert-butylsulfanyl-4-phenoxybenzene

Description

1-Tert-butylsulfanyl-4-phenoxybenzene is a diaryl ether derivative featuring a tert-butylsulfanyl (C₄H₉S-) group at the 1-position and a phenoxy (C₆H₅O-) group at the 4-position of the benzene ring. This compound combines the steric bulk of the tert-butyl group with the electronic effects of sulfur and oxygen, making it a candidate for applications in materials science or medicinal chemistry.

Properties

IUPAC Name |

1-tert-butylsulfanyl-4-phenoxybenzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18OS/c1-16(2,3)18-15-11-9-14(10-12-15)17-13-7-5-4-6-8-13/h4-12H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCMFJIRIYKFJSU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)SC1=CC=C(C=C1)OC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Structural Differences :

- 1-Tert-butylsulfanyl-4-phenoxybenzene: Contains a phenoxy (O-linked) group at the 4-position.

- 4-Tert-butyldiphenyl Sulfide: Features a phenylsulfanyl (S-linked) group at the 4-position (synonym: 1-tert-butyl-4-phenylsulfanylbenzene).

Functional Implications :

- Electronic Effects: The phenoxy group in the target compound introduces stronger electron-withdrawing effects compared to the phenylsulfanyl group in 4-tert-butyldiphenyl sulfide. This could influence reactivity in electrophilic substitution reactions.

- Lipophilicity : Sulfides (e.g., 4-tert-butyldiphenyl sulfide) are generally more lipophilic than ethers, suggesting the target compound may exhibit lower membrane permeability.

- Stability: Ethers (phenoxy) are typically more hydrolytically stable than sulfides under acidic or oxidative conditions.

Comparison with 1-(Benzylsulfanyl)-2-fluoro-4-(trifluoromethyl)benzene

Structural Differences :

- The fluorinated analog includes a benzylsulfanyl group, a fluorine atom at the 2-position, and a trifluoromethyl (-CF₃) group at the 4-position.

Functional Implications :

- Electron-Withdrawing Effects : The -CF₃ and fluorine groups in the fluorinated compound create strong electron-deficient aromatic systems, enhancing reactivity toward nucleophilic attack. The target compound lacks these groups, making it less polar.

- Biological Activity: Fluorinated compounds often exhibit improved bioavailability and metabolic stability. The target compound’s tert-butylsulfanyl and phenoxy groups may limit such advantages but could reduce toxicity risks.

Comparison with 4-tert-butylbenzenesulfonamide Derivatives

Structural Differences :

- Sulfonamide Analogs: Replace the sulfanyl and phenoxy groups with a sulfonamide (-SO₂NH₂) moiety.

Functional Implications :

- Reactivity : Sulfonamides are strong leaving groups and participate in nucleophilic substitution reactions, unlike the target compound’s ether and sulfide groups.

- Polarity: Sulfonamides are highly polar due to hydrogen-bonding capabilities, whereas the target compound’s tert-butylsulfanyl and phenoxy groups confer moderate hydrophobicity.

Data Table: Structural and Functional Properties of Compared Compounds

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.